molecular formula C13H16N6O3S B2933613 (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1351622-90-6

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Numéro de catalogue B2933613
Numéro CAS: 1351622-90-6
Poids moléculaire: 336.37
Clé InChI: DJLGZYULQIOXCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a novel compound that has gained significant attention in scientific research in recent years. It is a small molecule that has shown promising results in various studies, particularly in the field of medicinal chemistry.

Mécanisme D'action

The mechanism of action of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone have been studied in various in vitro and in vivo models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Orientations Futures

There are several future directions for research on (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone. One of the most promising areas of research is its potential as a therapeutic agent for cancer. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, more research is needed to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to optimize the synthesis method and to develop new analogs of this compound with improved potency and selectivity.

Méthodes De Synthèse

The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves a multi-step process that has been described in detail in various research papers. The key steps involve the reaction of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with 4-(methylsulfonyl)piperazine in the presence of a base, followed by the addition of a suitable reagent to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Applications De Recherche Scientifique

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have promising anticancer activity, particularly against breast cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with results showing that it can inhibit the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential as a therapeutic agent for various other diseases, including Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(6-pyrazol-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-23(21,22)18-9-7-17(8-10-18)13(20)11-3-4-12(16-15-11)19-6-2-5-14-19/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLGZYULQIOXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.